4-Bromo-2-ethylthiophene

Organic Synthesis Cross-Coupling Regiochemistry

4-Bromo-2-ethylthiophene (CAS 83663-40-5) is a brominated thiophene derivative with the molecular formula C6H7BrS and a molecular weight of 191.09 g/mol. It is characterized by a thiophene core substituted with an ethyl group at the C2 position and a bromine atom at the C4 position, featuring an XLogP of 3.1, a topological polar surface area of 28.2 Ų, and a refractive index of approximately 1.568.

Molecular Formula C6H7BrS
Molecular Weight 191.09
CAS No. 83663-40-5
Cat. No. B2960950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethylthiophene
CAS83663-40-5
Molecular FormulaC6H7BrS
Molecular Weight191.09
Structural Identifiers
SMILESCCC1=CC(=CS1)Br
InChIInChI=1S/C6H7BrS/c1-2-6-3-5(7)4-8-6/h3-4H,2H2,1H3
InChIKeyWQAHNJBJOOVOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethylthiophene (CAS 83663-40-5) Properties, Specifications, and Procurement Overview


4-Bromo-2-ethylthiophene (CAS 83663-40-5) is a brominated thiophene derivative with the molecular formula C6H7BrS and a molecular weight of 191.09 g/mol . It is characterized by a thiophene core substituted with an ethyl group at the C2 position and a bromine atom at the C4 position, featuring an XLogP of 3.1, a topological polar surface area of 28.2 Ų, and a refractive index of approximately 1.568 [1]. This substitution pattern renders it a versatile intermediate for constructing more complex molecules via cross-coupling reactions, and it is often procured as a key building block for pharmaceuticals, agrochemicals, and advanced materials .

Why 4-Bromo-2-ethylthiophene Cannot Be Replaced by Other Bromothiophenes: Rationale for Specific Procurement


While the chemical marketplace offers many brominated thiophene derivatives, 4-Bromo-2-ethylthiophene possesses a unique substitution pattern (bromine at C4, ethyl at C2) that is not interchangeable with its regioisomers (e.g., 2-bromo-5-ethylthiophene) or other analogs. This specific arrangement directly dictates the regiochemical outcomes in cross-coupling reactions and the electronic properties of any resulting conjugated molecule . Therefore, substituting with an alternative bromothiophene will yield a structurally different final compound, which can lead to a complete loss of desired biological activity or material performance. Procurement must be specific to this CAS number to ensure the correct molecular architecture is achieved .

Quantitative Differentiation Evidence for 4-Bromo-2-ethylthiophene (CAS 83663-40-5) vs. Alternatives


Regioselective Functionalization: Suzuki Coupling at the C4 Position

The bromine atom at the C4 position of 4-Bromo-2-ethylthiophene is a specific, reactive handle for cross-coupling. This regiochemistry is non-interchangeable with isomers like 2-bromo-5-ethylthiophene. For instance, in a Suzuki coupling, using the 4-bromo isomer will attach the aryl/heteroaryl group exclusively at the C4 position, whereas the 2-bromo isomer would attach it at the C2 position [1]. The position of the ethyl group also influences the electronic and steric environment, potentially impacting reaction yield and selectivity. While a direct comparative study on this exact compound is not available, the principle is a class-level inference from the extensive literature on regioselective cross-couplings of polyhalogenated heterocycles, where reaction at the C4 position is well-documented [2].

Organic Synthesis Cross-Coupling Regiochemistry

Impact on Conjugated Polymer Backbone Geometry and Electronic Properties

When polymerized, 4-Bromo-2-ethylthiophene forms a backbone where the ethyl group is positioned at the C2 site. This is structurally distinct from a polymer made with a 3-alkylthiophene monomer like 3-hexylthiophene, which is the gold standard in organic electronics. The C2-alkylation leads to different steric interactions and backbone planarity compared to C3-alkylation, directly impacting the polymer's conjugation length, HOMO/LUMO levels, and charge carrier mobility [1]. The electronegativity of the bromine atom also allows for fine-tuning of the monomer's electronic properties before polymerization [2]. While quantitative mobility data for polymers derived from this specific monomer are not publicly available, the structure-property relationship is a well-established class-level inference in the field of polythiophene chemistry [3].

Organic Electronics Conjugated Polymers Material Properties

Molecular Weight and Physicochemical Properties Compared to De-Bromo and Di-Bromo Analogs

The presence of a single bromine atom in 4-Bromo-2-ethylthiophene defines its physicochemical profile, making it distinct from non-brominated (2-ethylthiophene) and polybrominated analogs. 4-Bromo-2-ethylthiophene has an exact mass of 189.94518 g/mol, compared to 112.19 g/mol for 2-ethylthiophene and ~270 g/mol for 2,5-dibromo-3-ethylthiophene . This difference in mass and associated properties like boiling point (~201.8 °C at 760 mmHg for 4-bromo-2-ethylthiophene [1] vs. ~132-134 °C for 2-ethylthiophene) directly influences handling, purification (e.g., distillation), and analytical detection methods (LC-MS, GC-MS) .

Physical Chemistry Analytical Chemistry Property Comparison

Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) vs. Functionalized Analogs

The lipophilicity and polarity of 4-Bromo-2-ethylthiophene are important for its use as a building block in drug discovery. It has a calculated XLogP of 3.1 and a TPSA of 28.2 Ų . This is markedly different from more polar analogs like 4-Bromo-5-ethylthiophene-2-carboxylic acid hydrazide, which has a TPSA of >70 Ų due to the hydrazide group . The moderate lipophilicity and low polarity of 4-Bromo-2-ethylthiophene make it a suitable starting point for creating molecules that need to cross biological membranes, while the bromine provides a handle for later functionalization.

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Application Scenarios for 4-Bromo-2-ethylthiophene (CAS 83663-40-5)


Synthesis of Regiospecifically Functionalized Biaryls and Heterobiaryls

The primary use case for 4-Bromo-2-ethylthiophene is as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to create biaryl or heterobiaryl compounds. The specific substitution pattern (bromine at C4, ethyl at C2) ensures that the new C-C bond is formed exclusively at the 4-position of the thiophene ring [1]. This is critical for the synthesis of pharmaceuticals and advanced materials where the regioisomeric purity of the final product is paramount.

Monomer for Conjugated Polymers with Unique Backbone Architecture

In materials science, this compound serves as a precursor for the synthesis of polythiophenes with a distinct backbone geometry due to the C2-alkyl substitution [2]. This contrasts with the more common C3-alkylated polythiophenes. Such polymers may find applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) where tuning the polymer's solid-state packing and electronic properties is necessary [3]. The bromine atom can be removed or used in dehalogenative polycondensation reactions [4].

Building Block for Lipophilic Medicinal Chemistry Scaffolds

The compound's calculated XLogP of 3.1 and low TPSA of 28.2 Ų make it a valuable lipophilic building block in drug discovery programs . It can be used to introduce a moderately lipophilic, heteroaromatic moiety into a lead compound, potentially improving membrane permeability. The bromine handle allows for late-stage diversification, enabling medicinal chemists to explore structure-activity relationships (SAR) around this core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-ethylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.